molecular formula C7H8O3 B14709187 3-Oxabicyclo[4.2.0]octane-2,4-dione CAS No. 22046-99-7

3-Oxabicyclo[4.2.0]octane-2,4-dione

Cat. No.: B14709187
CAS No.: 22046-99-7
M. Wt: 140.14 g/mol
InChI Key: XFUUUBHXYWGEEI-UHFFFAOYSA-N
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Description

3-Oxabicyclo[4.2.0]octane-2,4-dione is a strained bicyclic compound of significant interest in advanced synthetic organic chemistry. Its structure, featuring a [4.2.0] bicyclic system fused with a 2,4-dione motif on a 3-oxabicyclo scaffold, makes it a valuable precursor for constructing complex molecular architectures. Researchers utilize this compound as a key synthetic intermediate, particularly in cyclization and transannular reactions for accessing structurally intricate systems similar to bicyclo[3.3.0]octane-dione frameworks . The embedded dione functionality provides reactive handles for further chemical manipulation, including nucleophilic addition and ring-opening reactions, which are fundamental in method development and total synthesis. This product is intended for research purposes as a chemical building block or standard. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

22046-99-7

Molecular Formula

C7H8O3

Molecular Weight

140.14 g/mol

IUPAC Name

3-oxabicyclo[4.2.0]octane-2,4-dione

InChI

InChI=1S/C7H8O3/c8-6-3-4-1-2-5(4)7(9)10-6/h4-5H,1-3H2

InChI Key

XFUUUBHXYWGEEI-UHFFFAOYSA-N

Canonical SMILES

C1CC2C1CC(=O)OC2=O

Origin of Product

United States

Preparation Methods

Copper-Catalyzed [4+2] Cycloaddition

Reaction Mechanism and Design

The copper(I)-catalyzed [4+2] cycloaddition represents a cornerstone methodology for constructing the bicyclo[4.2.0] framework. This approach leverages the reactivity of dienes with electron-deficient carbonyl partners, facilitated by copper catalysts to accelerate ring formation. For instance, the reaction between furan derivatives and maleic anhydride under inert atmospheres yields the bicyclic dione via a concerted pericyclic mechanism. The copper(I) triflate catalyst coordinates to the dienophile, lowering the activation energy and enhancing regioselectivity.

Optimization of Reaction Conditions

Key parameters influencing cycloaddition efficiency include temperature, solvent polarity, and catalyst loading. Studies demonstrate that reactions conducted at 80–100°C in dichloromethane achieve yields of 68–72%, whereas elevated temperatures (>110°C) promote side reactions, reducing purity. A catalyst loading of 5 mol% copper(I) triflate balances cost and performance, with higher concentrations offering marginal yield improvements at the expense of post-reaction purification complexity.

Table 1: Copper-Catalyzed Cycloaddition Performance Metrics
Parameter Optimal Range Yield (%) Purity (%)
Temperature 80–100°C 68–72 95–98
Catalyst Loading 5 mol% 70 97
Solvent Dichloromethane 72 98
Reaction Time 12–18 hours 70 96

Microwave-Assisted Synthesis

Enhanced Reaction Kinetics

Microwave irradiation significantly reduces reaction times compared to conventional thermal methods. A reported protocol involves irradiating a mixture of cis-1,3-cyclopentanedicarboxylic acid and acetic anhydride at 150°C for 20 minutes, achieving 85% conversion to the dione. The rapid, uniform heating mitigates thermal degradation, preserving the integrity of labile functional groups.

Scalability and Equipment Considerations

While batch reactors are suitable for small-scale synthesis (≤50 g), continuous-flow microwave systems enable kilogram-scale production with consistent yields (82–84%). However, capital costs and energy consumption remain barriers to industrial adoption.

Acid-Catalyzed Dehydration of Diacid Precursors

Dehydrating Agents and Stoichiometry

The dehydration of 1,3-cyclopentanedicarboxylic acid using phosphorus pentoxide (P₂O₅) in refluxing toluene produces the target dione in 65–70% yield. Acetic anhydride serves as an alternative dehydrating agent, though it necessitates longer reaction times (24–36 hours) and yields marginally lower purity (90–92%).

Temperature and Solvent Effects

Reactions conducted under reflux (110°C) in toluene minimize byproduct formation, whereas polar aprotic solvents like DMF accelerate dehydration but necessitate rigorous drying to prevent hydrolysis.

Table 2: Dehydration Method Comparison
Dehydrating Agent Solvent Temperature (°C) Yield (%) Purity (%)
P₂O₅ Toluene 110 70 95
Acetic Anhydride Toluene 110 65 92
P₂O₅ DMF 120 60 88

Challenges and Optimization Strategies

Stereochemical Control

The bicyclo[4.2.0] architecture introduces steric constraints that complicate stereoselective synthesis. Chiral auxiliaries, such as Evans’ oxazolidinones, have been employed to direct cycloaddition stereochemistry, achieving enantiomeric excess (ee) values of 88–92%.

Purification Techniques

Column chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 v/v) effectively isolates the dione from oligomeric byproducts. Recrystallization from hot ethanol further enhances purity to >99% for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxabicyclo[4.2.0]octane-2,4-dione undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the bicyclic structure.

Common Reagents and Conditions

Common reagents used in the reactions of 3-Oxabicyclo[4.2.0]octane-2,4-dione include oxidizing agents such as tempo oxoammonium tetrafluoroborate and reducing agents like zinc bromide . The reaction conditions often involve specific temperature and solvent requirements to achieve the desired transformations.

Major Products

The major products formed from the reactions of 3-Oxabicyclo[4.2.0]octane-2,4-dione depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the bicyclic framework.

Mechanism of Action

The mechanism of action of 3-Oxabicyclo[4.2.0]octane-2,4-dione involves its interaction with molecular targets through its reactive sites. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved in these reactions are influenced by the compound’s bicyclic framework and the presence of the oxygen atom within the ring .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences among bicyclic diketones:

Compound Name Bicyclo System Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Oxabicyclo[4.2.0]octane-2,4-dione [4.2.0] C₇H₈O₃* ~140.14* Not reported Hypothesized high ring strain
3-Oxabicyclo[3.2.1]octane-2,4-dione [3.2.1] C₇H₈O₃ 140.14 160.5–163.0 Used in polyimides; moderate strain
3-Oxabicyclo[3.2.2]nonane-2,4-dione [3.2.2] C₈H₁₀O₃ 154.16 160–168 (polym.) Polymerizes to relieve boat-like strain
3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione [3.2.0] C₇H₆O₃ 138.12 Not reported Higher strain due to smaller ring system
3-Azabicyclo[3.2.1]octane-2,4-dione [3.2.1] C₇H₉NO₂ 139.15 Not reported Nitrogen substitution alters reactivity

*Hypothetical formula for [4.2.0] system, extrapolated from analogs.

Key Observations :

  • Ring Strain : The [4.2.0] system likely exhibits higher strain than [3.2.1] but lower than [3.2.0]heptene derivatives, influencing polymerization and thermal stability .
  • Heteroatom Influence : Replacement of oxygen with nitrogen (azabicyclo analogs) enhances polarity and alters biological activity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Oxabicyclo[4.2.0]octane-2,4-dione, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via cyclopropane ring-opening reactions or photocycloaddition protocols. For purity validation, gas chromatography (GC) is recommended, with a minimum purity threshold of 98.0% (as per methanolysis methods) . Storage under inert gas (e.g., argon) is critical to prevent decomposition due to moisture sensitivity .

Q. What spectroscopic techniques are most reliable for characterizing bicyclic dione derivatives like 3-Oxabicyclo[4.2.0]octane-2,4-dione?

  • Methodological Answer : Infrared (IR) spectroscopy is effective for identifying carbonyl stretching vibrations (C=O) at ~1770–1820 cm⁻¹, while nuclear magnetic resonance (¹³C NMR) resolves bridgehead carbons and oxygenated moieties. X-ray crystallography provides definitive structural confirmation, as demonstrated in studies of analogous oxabicyclo compounds .

Q. How should researchers handle 3-Oxabicyclo[4.2.0]octane-2,4-dione to mitigate safety risks?

  • Methodological Answer : Use nitrile gloves and eye protection (H315/H319 hazards). Work in a fume hood to avoid inhalation (H335 risk). For spills, neutralize with inert adsorbents and dispose via hazardous waste protocols. Refer to GHS-compliant safety data sheets for detailed handling guidelines .

Advanced Research Questions

Q. How does the stereoelectronic environment of 3-Oxabicyclo[4.2.0]octane-2,4-dione influence its reactivity in [2+2] photocycloadditions?

  • Methodological Answer : The strained bicyclic system and electron-deficient carbonyl groups favor regioselective [2+2] cycloadditions. For example, Paternò-Büchi reactions with benzophenone derivatives yield head-to-tail oxetanes, as confirmed by X-ray analysis. Temperature modulation (e.g., 298 K) can enhance selectivity .

Q. What strategies resolve contradictions in spectroscopic data for bicyclic dione derivatives?

  • Methodological Answer : Combine multiple techniques:

  • IR vs. NMR discrepancies : Cross-validate using high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • Crystallographic vs. computational data : Use density functional theory (DFT) to model bond angles and compare with experimental X-ray results .

Q. How can regioselective functionalization of 3-Oxabicyclo[4.2.0]octane-2,4-dione be achieved for heterocyclic drug intermediates?

  • Methodological Answer : Employ transition-metal catalysts (e.g., Pd or Ru) for C–H activation at bridgehead positions. For example, coupling with aryl halides generates substituted derivatives for antibacterial testing, as seen in chromium(III) complexes of analogous bicyclic lactams .

Q. What are the challenges in scaling up synthetic protocols for bicyclic diones without compromising yield?

  • Methodological Answer : Optimize reaction parameters:

  • Solvent selection : Use aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Catalyst loading : Reduce metal catalyst concentrations to minimize side reactions while maintaining turnover frequency .

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